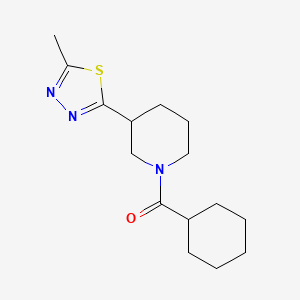

1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Descripción

Propiedades

IUPAC Name |

cyclohexyl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-11-16-17-14(20-11)13-8-5-9-18(10-13)15(19)12-6-3-2-4-7-12/h12-13H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMZHQPOLVKQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the cyclohexyl group to the piperidine-thiadiazole intermediate under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur on the piperidine or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to secondary or tertiary amines.

Aplicaciones Científicas De Investigación

1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with molecular targets in biological systems. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with five analogs identified in the evidence. Key differences in substituents, molecular properties, and reported activities are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Thiadiazole Substituent Effects: The 5-methyl group in the target compound and Cefazolin/Sulfamethizole may enhance metabolic stability compared to the 5-cyclopropyl () and 5-amino () analogs. The 5-amino substituent () introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound’s methyl group .

Piperidine Functionalization :

- The cyclohexanecarbonyl group in the target compound provides significant lipophilicity, which may enhance blood-brain barrier penetration or prolong half-life compared to the ethyl ester () or sulfonamide () groups .

- Cefazolin’s cephalosporin core confers β-lactam activity, a mechanism absent in the target compound due to structural dissimilarity .

Molecular Weight and Bioactivity :

- The target compound’s lower molecular weight (~293 g/mol) compared to Cefazolin (476.5 g/mol) suggests better bioavailability under Lipinski’s rule-of-five criteria .

- Sulfamethizole’s dual thiadiazole-sulfonamide structure enables dihydrofolate reductase inhibition, a mechanism unlikely in the target compound due to lacking sulfonamide groups .

Research Implications and Gaps

- Structural Insights : The cyclohexanecarbonyl group distinguishes the target compound from ester- or sulfonamide-containing analogs, suggesting unique pharmacokinetic profiles.

- Further studies should explore enzyme-binding assays (e.g., acetylcholinesterase or bacterial efflux pump inhibition).

- Synthetic Feasibility : and highlight scalable routes for piperidine-thiadiazole derivatives, supporting synthetic optimization of the target compound .

Q & A

Q. Advanced

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.8), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Docking : AutoDock Vina models interactions with targets like EGFR or COX-2, leveraging the thiadiazole’s electron-deficient core .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Thermal Stability : Decomposition above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Sensitivity : The cyclohexanecarbonyl group is prone to hydrolysis in acidic/basic conditions. Use lyophilized forms for long-term storage .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced

- LC-MS/MS : Detects impurities <0.1% (e.g., unreacted thiadiazole intermediates) .

- ICP-OES : Monitors heavy metal residues (e.g., Pd from coupling reactions) .

What mechanistic studies elucidate the compound’s antioxidant or anticancer activity?

Q. Advanced

- ROS Scavenging Assays : DPPH or ABTS radical quenching (IC₅₀ ~10–160 µM) .

- Apoptosis Pathways : Western blotting for caspase-3/7 activation in treated cancer cells .

How can researchers improve aqueous solubility for in vivo studies?

Q. Advanced

- Prodrug Design : Introduce phosphate or glycoside groups at the piperidine nitrogen .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) .

What chiral separation techniques resolve enantiomers of this compound?

Q. Advanced

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases .

- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic mixtures .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.